Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate
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Overview
Description
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline core, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the piperazine ring and the ethyl ester group. Key steps in the synthesis may include:
Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions to attach the piperazine moiety to the isoquinoline core.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the isoquinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate can be compared with other isoquinoline derivatives and piperazine-containing compounds. Similar compounds include:
Quinoline Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Piperazine Derivatives: Compounds with a piperazine ring often exhibit diverse pharmacological properties, and their comparison can highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and pharmacological properties.
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-3-33-26(32)19(2)34-23-11-7-10-22-21(23)12-13-29(25(22)31)18-24(30)28-16-14-27(15-17-28)20-8-5-4-6-9-20/h4-13,19H,3,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULXFWLVRBMCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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